Product packaging for 1-(morpholin-3-yl)ethan-1-ol(Cat. No.:CAS No. 2103954-12-5)

1-(morpholin-3-yl)ethan-1-ol

Cat. No.: B6205667
CAS No.: 2103954-12-5
M. Wt: 131.2
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Description

1-(morpholin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.2. The purity is usually 95.
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Properties

CAS No.

2103954-12-5

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Significance of Morpholine Containing Alcohols in Heterocyclic Chemistry Research

The morpholine (B109124) scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry and drug discovery. cdnsciencepub.com Its presence in a molecule can impart desirable physicochemical properties, such as improved aqueous solubility and metabolic stability. When a hydroxyl group is introduced, as in the case of morpholine-containing alcohols, the chemical diversity and potential for further functionalization increase significantly.

These alcohol derivatives serve as versatile synthetic intermediates. The hydroxyl group can be a handle for a wide array of chemical transformations, including oxidation to ketones, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions. This versatility allows for the construction of more complex molecules with potential biological activities. Research has shown that morpholine derivatives are integral to the development of compounds with a wide range of therapeutic applications. cdnsciencepub.comCurrent time information in Bangalore, IN.

Stereochemical Considerations and Isomerism of 1 Morpholin 3 Yl Ethan 1 Ol

The structure of 1-(morpholin-3-yl)ethan-1-ol presents notable stereochemical complexity due to the presence of two chiral centers. The first is at the C3 position of the morpholine (B109124) ring, and the second is at the C1 position of the ethan-1-ol substituent. This gives rise to the possibility of four stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R).

The morpholine ring itself typically adopts a chair conformation, similar to cyclohexane. cdnsciencepub.com Substituents on the ring can exist in either axial or equatorial positions. The relative stereochemistry of the substituents influences the conformational preference of the ring. For instance, in substituted morpholines, there is a general preference for bulky groups to occupy the equatorial position to minimize steric strain. cdnsciencepub.com The stereochemistry at the C3 position will, therefore, influence the orientation of the 1-hydroxyethyl group.

The synthesis of specific stereoisomers of substituted morpholines is a significant area of research. nih.govnih.gov Stereoselective synthesis is crucial as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. Methods for achieving stereocontrol in the synthesis of substituted morpholines often involve the use of chiral starting materials, such as enantiomerically pure amino alcohols, or the application of asymmetric catalysis. nih.govresearchgate.net The ability to selectively synthesize one of the four possible stereoisomers of this compound would be of significant interest for structure-activity relationship (SAR) studies in medicinal chemistry.

Table 1: Possible Stereoisomers of this compound

StereoisomerConfiguration at C3Configuration at C1'
1RR
2SS
3RS
4SR

Theoretical and Computational Chemistry Investigations of 1 Morpholin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 1-(morpholin-3-yl)ethan-1-ol. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its chemical and physical properties. For this compound, the morpholine (B109124) ring typically adopts a chair conformation, which is a significant feature of its structure. iucr.org The substituents on the ring influence the conformational preferences.

Computational methods can predict the most stable conformations by exploring the potential energy surface of the molecule. For instance, in related heterocyclic systems, conformational analysis has been used to demonstrate how substitutions can significantly impact the conformational profiles of the molecule. bham.ac.uksoton.ac.uk The polarity of the surrounding medium can also play a crucial role in determining the conformational landscape. soton.ac.uk The geometry of this compound would be optimized using DFT methods, such as with the B3LYP functional and a suitable basis set like 6-311G(d,p), to find its minimum energy structure. researchgate.net

Table 1: Predicted Conformational Data for this compound (Illustrative)

Conformer Dihedral Angle (C-C-O-H) (°) Relative Energy (kcal/mol)
1 60 0.00
2 180 1.25
3 -60 0.98

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. chalcogen.roresearchgate.net

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals for this compound. youtube.com This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. Reactivity descriptors, such as electronegativity, hardness, and softness, can be derived from the HOMO and LUMO energies, offering further quantitative insights into the molecule's chemical behavior. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap 7.7
Ionization Potential 6.5
Electron Affinity -1.2
Electronegativity (χ) 2.65
Hardness (η) 3.85
Softness (S) 0.26

Note: This table is illustrative. Precise values are obtained from specific quantum chemical calculations.

Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (FT-IR). These calculated values can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net

For morpholine derivatives, characteristic signals in ¹H NMR and ¹³C NMR spectra can be assigned to specific protons and carbons in the molecule. nih.gov Theoretical calculations can help to resolve ambiguities in spectral assignments. Similarly, calculated vibrational frequencies can be correlated with experimental FT-IR spectra to identify characteristic vibrational modes of the molecule. researchgate.net

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for a Morpholine Derivative (Illustrative)

Nucleus Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 68.2 67.9
C2 45.8 46.1
H1 3.71 3.68
H2 2.85 2.89

Note: This table is for a representative morpholine structure and serves as an example. Specific data for this compound would require dedicated calculations and experiments.

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. uni-muenchen.desouthampton.ac.uk It transforms the complex, delocalized molecular orbitals into a representation that aligns with intuitive chemical concepts of bonding. q-chem.com NBO analysis can reveal details about charge distribution, hybridization, and donor-acceptor interactions within the molecule. aiu.edu

For this compound, NBO analysis would quantify the polarization of bonds, such as the C-O and N-H bonds, and describe the nature of the lone pairs on the oxygen and nitrogen atoms. uni-muenchen.de It can also identify hyperconjugative interactions, which are important for understanding the molecule's stability and conformational preferences. southampton.ac.uk These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de

Table 4: Illustrative NBO Analysis Data for a C-O Bond in this compound

Bond Donor NBO Acceptor NBO E(2) (kcal/mol)
C-O σ(C-H) σ*(C-O) 1.5
O-H n(O) σ*(C-C) 2.3

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. This table is illustrative.

Molecular Dynamics Simulations and Conformational Sampling Studies

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static calculations. arxiv.org By simulating the molecule in different environments, such as in a vacuum or in a solvent, one can understand how intermolecular interactions influence its conformational preferences and dynamics. These simulations are particularly useful for sampling the different conformations accessible to the molecule at a given temperature. bham.ac.uk

In Silico Studies of Molecular Recognition and Interactions (e.g., Molecular Docking with Model Biological Macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. neliti.comnih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.govsci-hub.se The results of a docking study can provide valuable information about the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy. researchgate.netmdpi.com For instance, studies on similar morpholine-containing compounds have used molecular docking to elucidate their interactions with enzymes. nih.gov

Table 5: Illustrative Molecular Docking Results for this compound with a Model Protein

Parameter Value
Binding Affinity (kcal/mol) -6.8
Interacting Residues ASN102, GLU153, TRP279
Hydrogen Bonds 2
Hydrophobic Interactions 5

Note: This table is a hypothetical example. Actual results would depend on the specific protein target used in the docking simulation.

Chemical Reactivity and Mechanistic Pathway Analysis of 1 Morpholin 3 Yl Ethan 1 Ol

Investigation of Reaction Mechanisms and Transition States

The reactivity of 1-(morpholin-3-yl)ethan-1-ol is centered around the hydroxyl (-OH) group and the nitrogen atom of the morpholine (B109124) ring. The lone pair of electrons on the nitrogen atom imparts basic properties and nucleophilicity, while the hydroxyl group can act as a nucleophile or be converted into a good leaving group for substitution or elimination reactions.

Nucleophilic Substitution and Elimination Reactions:

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution (SN) or elimination (E) reactions to occur, it typically needs to be protonated or converted into a better leaving group, such as a tosylate or mesylate.

SN2 and E2 Mechanisms: In the presence of a strong, non-hindered base, an E2 mechanism is generally favored, especially with increasing substitution at the carbon bearing the leaving group. iitk.ac.in The transition state for an E2 reaction is characterized by a planar arrangement of the hydrogen atom being abstracted, the two carbon atoms of the forming double bond, and the leaving group. iitk.ac.in The reaction rate is dependent on the strength of the base and the nature of the leaving group, with better leaving groups leading to faster reactions. iitk.ac.in Polar aprotic solvents are known to favor E2 reactions. iitk.ac.in

SN1 and E1 Mechanisms: Under neutral or acidic conditions with a good leaving group, SN1 and E1 reactions can proceed through a carbocation intermediate. iitk.ac.in The formation of the carbocation is the rate-determining step for both mechanisms. iitk.ac.in The stability of this carbocation is a key factor, with more substituted carbocations being more stable and thus forming faster. The subsequent reaction of the carbocation with a nucleophile (SN1) or loss of a proton (E1) determines the final product distribution.

E1cB Mechanism: In cases where the substrate has a poor leaving group but an acidic proton, an E1cB (Elimination Unimolecular conjugate Base) mechanism may operate in the presence of a base. msuniv.ac.in This involves the formation of a carbanion in the first step, followed by the departure of the leaving group. msuniv.ac.in

Oxidation Reactions:

The secondary alcohol group in this compound can be oxidized to a ketone, specifically 1-(morpholin-3-yl)ethan-1-one. This transformation can be achieved using various oxidizing agents. The specific mechanism of oxidation will depend on the reagent used. For instance, oxidation with chromic acid (H₂CrO₄) involves the formation of a chromate (B82759) ester followed by an E2-like elimination of the HCrO₃⁻ group.

Reactions involving the Morpholine Nitrogen:

The nitrogen atom in the morpholine ring can act as a nucleophile or a base. It can be protonated in the presence of acids to form a morpholinium salt. It can also participate in reactions such as N-alkylation or N-acylation. The lone pair on the nitrogen is crucial for its reactivity towards electrophiles. researchgate.net

Kinetics and Thermodynamics of Selected Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding their feasibility and rate.

Thermodynamics:

The change in Gibbs Free Energy (ΔG°) determines the spontaneity of a reaction. A negative ΔG° indicates an exergonic (spontaneous) reaction, while a positive ΔG° signifies an endergonic (non-spontaneous) reaction. libretexts.org The ΔG° is related to the equilibrium constant (Keq) by the equation ΔG° = -RTlnKeq. libretexts.org For many reactions, the change in enthalpy (ΔH) provides a good approximation of the change in free energy, especially when the change in entropy (ΔS) is small. libretexts.org

Kinetics:

The rate of a reaction is governed by its activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. libretexts.org A higher activation energy corresponds to a slower reaction rate. The rate of a reaction is also dependent on the concentration of the reactants and the rate constant (k), as described by the rate law. libretexts.org For example, an SN2 reaction is a second-order process, meaning its rate is proportional to the concentration of both the substrate and the nucleophile. warwick.ac.uk Conversely, an SN1 reaction is a first-order process, with its rate depending only on the concentration of the substrate. warwick.ac.uk

The kinetics of enzymatic reactions involving morpholine derivatives, such as lipase-catalyzed resolutions, are also of interest. The rate and enantioselectivity of these reactions can be significantly influenced by the nature of the acyl donor and the reaction conditions. researchgate.netresearchgate.net

Table 1: General Kinetic and Thermodynamic Parameters for Common Reaction Types

Reaction TypeOrderKey Thermodynamic FactorKey Kinetic Factor
SN2 SecondStability of products vs. reactantsSteric hindrance, nucleophile strength, leaving group ability
SN1 FirstStability of carbocation intermediateStability of carbocation intermediate, leaving group ability
E2 SecondFormation of a stable alkeneBase strength, leaving group ability, anti-periplanar geometry
E1 FirstFormation of a stable alkeneStability of carbocation intermediate, leaving group ability

Influence of Substituents and Environmental Factors on Reactivity

The reactivity of this compound can be modulated by the introduction of substituents on the morpholine ring or the ethyl side chain, as well as by changes in the reaction environment.

Substituent Effects:

Electronic Effects: Electron-donating groups (EDGs) on the morpholine ring can increase the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) will decrease its nucleophilicity. acs.org The electronic nature of substituents can also influence the stability of intermediates, such as carbocations, which in turn affects the rates of SN1 and E1 reactions. researchgate.net For instance, EDGs can stabilize a positive charge, accelerating reactions that proceed through carbocation intermediates.

Steric Effects: The presence of bulky substituents near the reaction center can hinder the approach of a nucleophile, thereby slowing down SN2 reactions. msuniv.ac.in In contrast, increased substitution can favor E2 reactions by leading to a more stable, more substituted alkene product. iitk.ac.in

Environmental Factors:

Solvent: The choice of solvent can have a profound impact on reaction rates and mechanisms. Polar protic solvents can solvate both cations and anions and are known to favor SN1 and E1 reactions by stabilizing the carbocation intermediate and the leaving group. Polar aprotic solvents, on the other hand, solvate cations but not anions, which can enhance the nucleophilicity of anionic nucleophiles and favor SN2 and E2 reactions. iitk.ac.in In some modern applications, deep eutectic solvents (DESs) are being explored as green alternatives that can influence reaction yields and selectivity. mdpi.com

Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier. libretexts.org However, higher temperatures can also favor elimination reactions over substitution reactions.

pH: The pH of the reaction medium is critical, especially for reactions involving the morpholine nitrogen or the hydroxyl group. In acidic conditions, the nitrogen will be protonated, reducing its nucleophilicity. researchgate.net Conversely, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a stronger nucleophile.

Hydrolytic and Thermal Degradation Pathways

The stability of this compound under hydrolytic and thermal stress is an important consideration for its storage and application.

Hydrolytic Degradation:

Hydrolysis of this compound itself is unlikely under neutral conditions as the C-O and C-N bonds are generally stable. However, derivatives of this compound, such as esters or amides formed at the hydroxyl or amino group respectively, can be susceptible to hydrolysis. For example, lipase-catalyzed hydrolysis of esters of similar morpholino alcohols has been studied for kinetic resolutions. researchgate.net The rate and selectivity of such enzymatic hydrolysis can be influenced by the structure of the ester and the specific lipase (B570770) used. researchgate.net

Thermal Degradation:

The thermal stability of morpholine derivatives can vary. For instance, in the context of CO₂ capture, PZ-promoted tertiary morpholines have been found to be stable at temperatures above 150 °C. utexas.edu However, tertiary amines with at least one hydroxyethyl (B10761427) group can form intermediate byproducts that may accelerate degradation. utexas.edu The degradation of morpholine-containing compounds can proceed through various pathways, including oxidation and fragmentation. In the presence of other amines, transamination and other complex reactions can occur at elevated temperatures.

Role As a Key Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., Thiazole (B1198619), Imidazole, Pyrazoline, Triazine Derivatives)

The morpholine (B109124) motif is a well-established scaffold in medicinal chemistry, and its incorporation into other heterocyclic systems is a common strategy for developing novel therapeutic agents. While direct synthesis of thiazole, imidazole, pyrazoline, or triazine derivatives from 1-(morpholin-3-yl)ethan-1-ol is not extensively documented in dedicated studies, its structure provides the necessary functional handles—a secondary amine and a hydroxyl group—to serve as a key precursor in such transformations.

Heterocycles like triazines and pyrazolines are recognized for their significant pharmacological properties, including anticancer activities. researchgate.netacs.orgkaust.edu.sa Synthetic routes to these systems often involve the condensation of a molecule bearing amine or hydroxyl functionalities with other reagents. For instance, morpholine-functionalized 1,3,5-triazine (B166579) derivatives have been synthesized by reacting a morpholine-containing intermediate with other amines. acs.org Similarly, the synthesis of thiazole derivatives has been achieved starting from morpholine-containing ketones, which are subsequently reacted with reagents like thiosemicarbazide. mdpi.com

The compound this compound offers a platform for similar synthetic strategies. The secondary amine on the morpholine ring can be acylated or alkylated, while the secondary alcohol can be oxidized to a ketone. This ketone can then serve as a direct precursor for the synthesis of various heterocyclic rings, as outlined in the table below.

Target HeterocycleSynthetic Intermediate from this compoundGeneral Reaction TypePotential Reagents
Thiazole1-(morpholin-3-yl)ethan-1-oneHantzsch Thiazole SynthesisThiosemicarbazide, α-haloketones
Imidazole1-(morpholin-3-yl)ethan-1-oneRadziszewski/Debus SynthesisAmmonia/Ammonium Acetate, Aldehyde
PyrazolineMorpholin-3-yl ChalconeCondensation/CyclizationHydrazine hydrate
TriazineN-Substituted this compoundNucleophilic SubstitutionCyanuric chloride

Application in the Construction of Chiral Scaffolds and Stereodefined Molecules

The development of methods for the efficient and stereoselective synthesis of substituted morpholines is highly desirable, as these structures are frequently found in biologically active compounds. Current time information in Bangalore, IN.researchgate.net The compound this compound is particularly significant in this context due to the presence of two distinct stereocenters, making it a valuable chiral building block for creating stereodefined molecules.

The stereoselective synthesis of C-substituted morpholines, especially cis-3,5-disubstituted and 2,5-disubstituted derivatives, has been the focus of significant research. researchgate.netacs.org Strategies often involve palladium-catalyzed hydroamination or carboamination reactions starting from enantiopure amino alcohol precursors. Current time information in Bangalore, IN.acs.org These methods allow for the creation of morpholine rings with precise control over the spatial orientation of substituents, which is crucial for modulating biological activity.

As a chiral amino alcohol, this compound can be resolved into its distinct diastereomers, each providing a unique three-dimensional scaffold for drug discovery and asymmetric synthesis. The fixed stereochemistry of the morpholine ring and the ethanol (B145695) side chain can direct the stereochemical outcome of subsequent reactions, acting as a chiral auxiliary.

Chiral FeatureDescriptionPotential Synthetic Application
Stereocenter at C3 of Morpholine RingThe carbon atom attached to both the ring nitrogen and the ethanol side chain. Its configuration (R or S) influences the overall shape of the molecule.Used as a foundational chiral pool material for synthesizing complex molecules with a defined C3 stereocenter.
Stereocenter at C1 of Ethan-1-ol Side ChainThe carbinol carbon atom. Its configuration (R or S) adds another layer of stereochemical diversity.Can be used to induce stereoselectivity in reactions at adjacent positions or serve as a specific recognition point for biological targets.
DiastereomersThe compound can exist as four possible stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R).Each diastereomer can be used to synthesize a different stereoisomer of a target molecule, allowing for the exploration of structure-activity relationships.

Intermediate in the Design of Chemically Active Molecules for Molecular Interaction Studies

The morpholine ring is considered a "privileged" structure in medicinal chemistry because it often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The compound this compound serves as an ideal intermediate for designing novel molecules intended for molecular interaction studies, such as enzyme inhibitors, receptor modulators, or biochemical probes. researchgate.net

Its value lies in its bifunctional nature. The secondary amine and the secondary alcohol are convenient handles for chemical modification, allowing for the systematic attachment of various pharmacophores, linkers, or reporter groups. This modular approach enables the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. For example, the hydroxyl group can be converted into an ether or ester, or oxidized to a ketone, while the secondary amine can be acylated, sulfonated, or used in reductive amination to introduce diverse substituents.

Functional GroupReaction TypePotential ReagentsResulting Moiety for Interaction Studies
Secondary Alcohol (-OH)Etherification (Williamson)Alkyl halides (e.g., Benzyl bromide)Introduction of bulky or aromatic groups to probe hydrophobic pockets.
Secondary Alcohol (-OH)EsterificationAcid chlorides (e.g., Benzoyl chloride)Creation of prodrugs or modification of hydrogen bonding capabilities.
Secondary Amine (-NH-)AcylationAryl acid chloridesAttachment of pharmacophores known to interact with specific biological targets.
Secondary Amine (-NH-)Reductive AminationAldehydes/Ketones + NaBH(OAc)₃Lengthening side chains or introducing new functional groups via a linker.
Secondary Amine (-NH-)SulfonylationSulfonyl chloridesIntroduction of strong hydrogen bond acceptors to enhance binding affinity.

Utilization in Polymer Chemistry and Material Science Research (e.g., Morpholine-Based Polymers)

In polymer chemistry and material science, there is a growing demand for functional monomers that can be used to create advanced polymers with tailored properties. Chiral amino alcohols are particularly valuable as they can introduce both functionality and stereochemical control into a polymer backbone. researchgate.net The compound this compound, being a chiral amino alcohol derivative, is a promising candidate monomer for the synthesis of novel, functional polymers.

The dual reactivity of the hydroxyl and secondary amine groups allows it to participate in various step-growth polymerization reactions. For example:

With diisocyanates, it can form polyurethanes , where the morpholine ring would be a recurring pendant group, influencing the polymer's solubility and thermal properties.

With diacyl chlorides or diesters, it can form poly(ester amides) , a class of biodegradable polymers. researchgate.net

Furthermore, the ring-opening polymerization (ROP) of morpholine-based cyclic monomers, such as morpholine-2,5-diones, is an established method for producing polydepsipeptides. mdpi.com While this compound is not a cyclic monomer itself, it can be used to synthesize such monomers. Its inherent chirality can be transferred to the resulting polymer, leading to materials with unique properties, such as the ability to form helical structures or act as chiral stationary phases in chromatography.

Polymer TypeRole of this compoundPotential Co-monomerResulting Polymer Feature
PolyurethaneChain extender / Diol-amine monomerMethylene diphenyl diisocyanate (MDI)Chiral, functional polyurethane with pendant morpholine groups.
Polyester (B1180765)Diol monomer (reacting through -OH and -NH)Adipoyl chlorideFunctional polyester with improved hydrophilicity.
Poly(ester amide)Amino alcohol monomerDi-p-nitrophenyl sebacoylateBiodegradable polymer with defined stereochemistry. researchgate.net
Polymer-supported CatalystChiral ligand attached to a polymer backboneStyrene, divinylbenzeneHeterogeneous catalyst for asymmetric synthesis. Current time information in Bangalore, IN.

Future Research Directions and Unexplored Avenues for 1 Morpholin 3 Yl Ethan 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives, including 1-(morpholin-3-yl)ethan-1-ol, has traditionally relied on multi-step processes that are often inefficient and generate significant waste. organic-chemistry.org A common historical approach involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction steps. chemrxiv.org This method is conceptually simple but suffers from the use of hazardous reagents and poor atom economy. organic-chemistry.org

Future research is shifting towards greener, more sustainable synthetic protocols. A highly promising avenue is the use of ethylene (B1197577) sulfate (B86663) (ES) as an inexpensive and readily available two-carbon synthon. organic-chemistry.orgthieme-connect.com This methodology enables a one or two-step, redox-neutral conversion of 1,2-amino alcohols to morpholines. chemrxiv.org The key to this approach is the clean monoalkylation of the amine, forming a zwitterionic intermediate that can be isolated or cyclized in one pot upon treatment with a base. thieme-connect.com This process avoids toxic reagents and is scalable, with successful demonstrations on over 100-gram scales. organic-chemistry.orgchemrxiv.org The development of such methods aligns with the principles of green chemistry, offering a more practical and cost-effective route to this important class of heterocycles. organic-chemistry.orgajgreenchem.com

Table 1: Comparison of Synthetic Methodologies for Morpholine Scaffolds

Feature Traditional Annulation Sustainable Ethylene Sulfate (ES) Method
Key Reagents 1,2-amino alcohols, chloroacetyl chloride, reducing agents (e.g., hydrides). organic-chemistry.org 1,2-amino alcohols, ethylene sulfate, tBuOK. organic-chemistry.orgchemrxiv.org
Number of Steps Multiple steps (acylation, reduction). organic-chemistry.org One or two steps (alkylation, cyclization). chemrxiv.org
Atom Economy Lower, involves protecting groups and stoichiometric reagents. Higher, redox-neutral process. chemrxiv.org
Environmental Impact Uses hazardous reagents and generates more waste. organic-chemistry.org "Greener" solvents and less toxic reagents. organic-chemistry.org
Scalability Can be complex and costly to scale up. Demonstrated on >100 g scale. chemrxiv.org

| Versatility | Established but can be substrate-specific. | Broad substrate scope demonstrated. organic-chemistry.orgchemrxiv.org |

Application of Advanced Spectroscopic Techniques for Dynamic Processes

Given that this compound is a chiral molecule, understanding its stereochemistry and dynamic behavior in solution is critical. kit.edu Traditional optical methods for studying chirality, while foundational, often lack atomic-level resolution. biocompare.com Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, has historically been "blind" to chirality. kit.edu

A significant future direction lies in the application of emerging, advanced spectroscopic techniques that can directly probe and quantify chirality. elettra.eu

Chirality-Sensitive NMR Spectroscopy : Recent breakthroughs have enabled the direct measurement of a molecule's chiral structure using NMR spectroscopy for the first time. kit.edubiocompare.com This method could transform the elucidation of chirality for compounds like this compound into a standard analytical technique, simplifying research into the production and behavior of specific enantiomers. biocompare.com

Photoelectron Circular Dichroism (PECD) : PECD is a highly sensitive gas-phase technique that measures the differential photoemission of electrons from chiral molecules illuminated with circularly polarized light. mpg.de This method exhibits chiral sensitivities magnitudes greater than older techniques, allowing for the study of isolated molecules and providing exceptionally perceptive information about the chiral potential of a molecule. mpg.de

Microwave Three-Wave Mixing (M3WM) : This novel approach uses resonant microwave pulses to generate a phase-dependent chiral signal. researchgate.net It is a robust method for differentiating between enantiomers and can be used for analysis in complex mixtures without prior separation, offering a powerful tool for future studies on the conformational landscape of this compound. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Chiral Analysis

Technique Principle Key Advantage for this compound
Chirality-Sensitive NMR Direct measurement of molecular "twist" using specialized NMR experiments. kit.edubiocompare.com Provides atomic-level resolution of stereochemistry without derivatization. kit.edu
Photoelectron Circular Dichroism (PECD) Asymmetric emission of photoelectrons from chiral molecules interacting with circularly polarized light. mpg.de High sensitivity to chiral structure in the gas phase, free of solvent effects. mpg.deresearchgate.net

| Microwave Three-Wave Mixing (M3WM) | Non-linear, coherent technique using resonant microwave pulses to generate a chiral-specific signal. researchgate.net | Enables direct differentiation of enantiomers in complex mixtures. researchgate.net |

Deeper Computational Probes into Reactivity, Selectivity, and Solvation Effects

Computational chemistry has become an indispensable partner in modern chemical research, allowing for the prediction of properties, the design of new compounds, and the elucidation of reaction mechanisms. numberanalytics.comcuny.edu For this compound, deeper computational probes can provide insights that are difficult to obtain experimentally.

Future research will likely leverage a variety of computational methods:

Density Functional Theory (DFT) : DFT calculations are well-suited for investigating the relationship between structure, mechanism, and reactivity. cuny.edu For this compound, DFT can be used to model reaction pathways for its synthesis, predict its vibrational spectra, and calculate its electronic properties. chimicatechnoacta.ru

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. researchgate.net Calculating the HOMO-LUMO gap can help predict the kinetic stability and reactivity of the molecule in various chemical environments. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insight into intramolecular and intermolecular bonding and interactions. researchgate.net It can be used to study hyperconjugative interactions and charge delocalization within the this compound structure, explaining its stability and the reactivity of specific sites.

Solvation Models : The solvent can significantly affect reaction rates and stereoselectivity. claudiozannoni.it Atomistic simulations, such as Molecular Dynamics (MD), that explicitly include solvent molecules can be used to study the π-facial selectivity of solvation around the molecule. claudiozannoni.it This is crucial for understanding and predicting how different solvents might influence reactions involving the chiral centers of this compound.

Table 3: Computational Approaches for Investigating this compound

Computational Method Application Area Predicted Insights
Density Functional Theory (DFT) Reaction Mechanisms, Spectroscopic Properties Energetics of synthetic pathways, prediction of IR and NMR spectra. cuny.educhimicatechnoacta.ru
FMO Theory (HOMO-LUMO) Chemical Reactivity Prediction of electrophilic/nucleophilic sites and kinetic stability. researchgate.net
Natural Bond Orbital (NBO) Analysis Electronic Structure, Intramolecular Interactions Understanding of charge distribution, donor-acceptor interactions, and molecular stability. researchgate.net

| Molecular Dynamics (MD) Simulations | Solvation Effects, Conformational Analysis | Influence of solvent on stereoselectivity, dynamic behavior of the molecule in solution. claudiozannoni.it |

Exploration of Specific Molecular Interactions for Rational Design Principles

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and bioactive molecules. researchgate.netresearchgate.net Its presence often improves pharmacokinetic properties or provides key interactions with biological targets. researchgate.netacs.org A significant future avenue for this compound is the detailed exploration of its specific molecular interactions to establish rational design principles for new therapeutic agents.

The key structural features of this compound—the hydrogen-bond-accepting oxygen, the hydrogen-bond-donating/accepting secondary amine, and the chiral hydroxyl group—provide multiple points for interaction with biological macromolecules like enzymes and receptors. acs.orgmdpi.com Future research will focus on:

Identifying Key Interactions : Using techniques like X-ray crystallography and computational docking, researchers can identify the specific residues in a target's active site that interact with the morpholine moiety. acs.orgnih.gov For instance, the morpholine oxygen can act as a crucial hydrogen bond acceptor, stabilizing an enzyme-inhibitor complex. mdpi.com

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build detailed SAR models. researchgate.net This helps to understand which structural features are essential for potency and selectivity.

Scaffold-Based Drug Design : The compound can serve as a starting point or scaffold for creating libraries of new molecules. researchgate.netnih.gov Understanding how the rigid, sp³-rich morpholine ring orients the substituents in three-dimensional space is critical for designing molecules that fit precisely into a target's binding pocket. nih.gov This approach is vital for developing novel kinase inhibitors, for example, where the morpholine ring can modulate solubility and target engagement. researchgate.net

Table 4: Molecular Interactions and Design Implications for the this compound Scaffold

Structural Feature Potential Interaction Implication for Rational Design
Morpholine Oxygen Hydrogen Bond Acceptor. mdpi.com Anchor point for binding to protein backbones or polar residues (e.g., Arg, Asn). mdpi.com
Morpholine Nitrogen (NH) Hydrogen Bond Donor/Acceptor, Basic Center. mdpi.com Modulates pKa and solubility; key interaction site for acidic residues (e.g., Asp, Glu).
Ethanol (B145695) Side Chain (-CH(OH)CH₃) Hydrogen Bond Donor/Acceptor, Chiral Center. Provides stereospecific interactions, crucial for enantiomeric selectivity against chiral targets.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 1-(morpholin-3-yl)ethan-1-ol with high enantiomeric excess?

  • Methodology : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction of ketone precursors with alcohol dehydrogenases is recommended. For example, a study on chiral phenyl ethanols achieved 99% yield and 88–90% enantiomeric excess using chiral HPLC for purity assessment . Key parameters include catalyst loading (5–10 mol%), hydrogen pressure (50–100 bar), and temperature control (0–25°C) to minimize racemization.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, while chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers . High-resolution mass spectrometry (HRMS) validates molecular formula, as demonstrated for a trifluoroethanol derivative (HRMS m/z 318.0698 [M+Na]⁺) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies can be conducted by storing the compound in buffers (pH 3–9) at 40°C for 1–3 months. Monitor degradation via LC-MS and enantiomeric purity with chiral HPLC. Related alcohols showed optimal stability at pH 6–7 under inert atmospheres, with degradation <5% over 6 months .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the hemorheological activity of this compound?

  • Methodology : Adapt protocols from pyridine derivative studies. Incubate blood samples with the compound (e.g., 10⁻⁵ g/mL) at 43°C for 60 minutes, followed by viscosity measurements using viscometers. A study on 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol demonstrated significant viscosity reduction in vitro, suggesting similar experimental setups for morpholin-3-yl analogs .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodology : Discrepancies may arise from variations in cell lines, animal models, or compound concentrations. Systematic meta-analysis of dose-response curves (e.g., 10⁻⁶–10⁻³ M ranges) and validation in standardized models (e.g., bleomycin-induced pulmonary fibrosis in rats) can clarify efficacy. For instance, antifibrotic effects were confirmed in vivo using 50 mg/kg daily dosing .

Q. How do researchers optimize enantioselective synthesis when traditional catalysts yield low stereochemical purity?

  • Methodology : Transition to organocatalytic approaches, such as proline-derived catalysts in transfer hydrogenation, or kinetic resolution using lipases (e.g., Candida antarctica Lipase B). A study achieved 90% enantiomeric excess via chiral HPLC by optimizing mobile phase composition (n-hexane:isopropanol 90:10) .

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